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Compound of Interest

Compound Name: 8-Bromo-9-butyl-9H-purin-6-amine

Cat. No.: B3049324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

(NMR, MS) and a probable synthetic protocol for N9-butyl-8-bromoadenine. Due to a lack of

publicly available, specific experimental data for this exact molecule, this document leverages

established knowledge of closely related 9-alkyl-8-bromoadenine analogs to construct a

predictive but scientifically grounded resource for researchers.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for N9-butyl-8-bromoadenine. These predictions are based on the

analysis of similar compounds and general principles of spectroscopic interpretation for purine

derivatives.

Table 1: Predicted ¹H and ¹³C NMR Data for N9-butyl-8-bromoadenine
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¹H NMR

(Proton)

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

H-2 ~8.1 s 1H C2-H

NH₂ ~7.3 br s 2H C6-NH₂

N9-CH₂ ~4.2 t 2H
N9-CH₂-(CH₂)₂-

CH₃

N9-CH₂-CH₂ ~1.8 m 2H
N9-CH₂-CH₂-

CH₂-CH₃

N9-(CH₂)₂-CH₂ ~1.3 m 2H
N9-(CH₂)₂-CH₂-

CH₃

N9-(CH₂)₃-CH₃ ~0.9 t 3H N9-(CH₂)₃-CH₃

¹³C NMR (Carbon) Chemical Shift (δ) ppm Assignment

C6 ~156 C6-NH₂

C2 ~153 C2

C4 ~150 C4

C8 ~127 C8-Br

C5 ~118 C5

N9-CH₂ ~44 N9-CH₂-(CH₂)₂-CH₃

N9-CH₂-CH₂ ~31 N9-CH₂-CH₂-CH₂-CH₃

N9-(CH₂)₂-CH₂ ~20 N9-(CH₂)₂-CH₂-CH₃

N9-(CH₂)₃-CH₃ ~14 N9-(CH₂)₃-CH₃

Note: Chemical shifts are referenced to a standard solvent signal (e.g., DMSO-d₆ or CDCl₃)

and are subject to variation based on experimental conditions.

Table 2: Predicted Mass Spectrometry Data for N9-butyl-8-bromoadenine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry Value Interpretation

Molecular Formula C₉H₁₂BrN₅

Molecular Weight 270.13 g/mol

Expected [M+H]⁺ m/z 270, 272
Isotopic pattern for Bromine

(¹⁹Br and ⁸¹Br)

Expected [M]⁺ m/z 269, 271
Molecular ion with Bromine

isotopes

Experimental Protocols
While a specific protocol for N9-butyl-8-bromoadenine is not readily available, the synthesis

would likely follow a general procedure for the N-alkylation of 8-bromoadenine. One of the

common strategies involves the reaction of 8-bromoadenine with an appropriate alkylating

agent, such as 1-bromobutane, in the presence of a base.[1]

General Synthetic Protocol for N9-alkylation of 8-bromoadenine:

Reaction Setup: To a solution of 8-bromoadenine in a polar aprotic solvent such as N,N-

dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a base is added. Commonly used

bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate

(Cs₂CO₃).

Alkylation: The appropriate alkylating agent, in this case, 1-bromobutane or 1-iodobutane, is

added to the reaction mixture.

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to

facilitate the reaction. The progress of the reaction is monitored by thin-layer

chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is quenched, often with

water, and the product is extracted with an organic solvent. The crude product is then

purified using column chromatography or recrystallization to yield the desired N9-butyl-8-

bromoadenine. It is important to note that N-alkylation of adenine derivatives can sometimes
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lead to a mixture of isomers (N9, N7, and N3 alkylation), which would necessitate careful

purification.[1]

Characterization:

The purified product would then be characterized using standard analytical techniques:

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and placement of the butyl group.

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of the

bromine atom.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final

compound.

Workflow and Pathway Visualization
The following diagrams illustrate the general synthetic workflow and the logical relationship of

the characterization methods.
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Caption: Synthetic and Characterization Workflow for N9-butyl-8-bromoadenine.
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This guide provides a foundational understanding for researchers interested in N9-butyl-8-

bromoadenine. While awaiting specific experimental data, these predictive models and general

protocols offer a robust starting point for synthesis, characterization, and further investigation of

this and related compounds in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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